1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile

Description

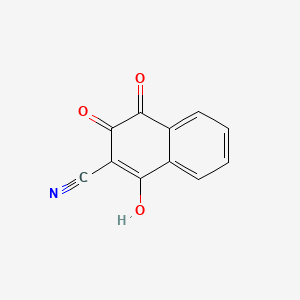

1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile is a naphthoquinone derivative characterized by a fused bicyclic aromatic system with functional groups at the 2-, 3-, and 4-positions. Its structure includes a nitrile (-CN) group at position 2, hydroxyl (-OH) at position 3, and two ketone (dioxo) groups at positions 1 and 2. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly for dyes or pharmaceuticals, due to its electron-deficient quinoid core and reactive nitrile moiety .

Properties

CAS No. |

1015-84-5 |

|---|---|

Molecular Formula |

C11H5NO3 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carbonitrile |

InChI |

InChI=1S/C11H5NO3/c12-5-8-9(13)6-3-1-2-4-7(6)10(14)11(8)15/h1-4,13H |

InChI Key |

QDCZHDZFARQPHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C#N)O |

Origin of Product |

United States |

Biological Activity

1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile is a compound derived from naphthalene and exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a naphthalene core with hydroxyl and dioxo functional groups that contribute to its biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of naphthalene derivatives, including 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | |

| Escherichia coli | Moderate | |

| Candida albicans | Potent | |

| Pseudomonas aeruginosa | Effective |

- Mechanism of Action : The compound exhibits its antimicrobial effects by disrupting bacterial cell membranes and inhibiting key metabolic pathways. For instance, studies have shown that naphthoquinones interact with mitochondrial respiratory chains in parasites like Plasmodium falciparum and Trypanosoma cruzi, leading to increased oxidative stress and cell death .

Antioxidant Properties

Research has indicated that 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile possesses antioxidant properties. A study highlighted its ability to reduce lipid peroxidation in plant models, suggesting a protective role against oxidative damage . The compound's interaction with catalase activity further supports its role in modulating oxidative stress responses.

Cytotoxic Effects

The cytotoxicity of 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile has been evaluated in various cancer cell lines. It has been found to inhibit the growth of tumor cells through apoptosis induction and cell cycle arrest mechanisms. Specifically, it has shown effectiveness against breast cancer and leukemia cell lines .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study conducted on breast cancer cells demonstrated that treatment with 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile led to a significant reduction in cell viability and induced apoptosis through caspase activation .

- Plant Growth Studies : Investigations into plant growth responses revealed that low concentrations of the compound enhanced seedling growth while higher concentrations exhibited inhibitory effects due to oxidative stress induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with modifications to functional groups or substituents, influencing their physicochemical properties and applications. Below is a detailed analysis based on available evidence and structural inferences:

Functional Group Variations

1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthalenecarboxamide (CAS 103646-20-4)

- Structure : Replaces the nitrile group with a carboxamide (-CONH₂) at position 2.

- This makes it more suitable for pharmaceutical applications, where bioavailability is critical .

- Applications : Likely used in drug design or as a metabolic intermediate due to its amide functionality.

4-Methyl-6-(3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hex-4-enoic acid (CAS 51732-61-7)

- Structure: Features a methyl-substituted naphthoquinone core linked to a hexenoic acid chain.

- Properties: The methyl group at position 3 increases steric hindrance and lipophilicity, while the carboxylic acid chain may confer pH-dependent solubility.

- Applications : Possible role in biosynthesis or industrial surfactants.

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structure : A naphthalene derivative with sulfonate (-SO₃K) groups at positions 1 and 3 and a hydroxyl group at position 5.

- Properties : High water solubility due to ionic sulfonate groups, making it ideal for dye manufacturing or detergent formulations .

- Applications : Widely used in textiles and surfactants.

Physicochemical and Application Comparison

Key Research Findings

Nitrile vs. Carboxamide : The nitrile group in the target compound offers greater stability under acidic conditions compared to the hydrolytically sensitive carboxamide, favoring its use in harsh synthetic environments .

Substituent Effects : Methyl groups (e.g., in CAS 51732-61-7) enhance lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .

Ionic vs. Neutral Structures: Sulfonate derivatives (e.g., CAS 842-18-2) exhibit superior water solubility, making them preferable for industrial applications over neutral naphthoquinones .

Preparation Methods

Suzuki Coupling-Cyanation Sequence

This two-step protocol adapted from naphthonitrile synthesis achieves the highest reported yield:

Step 1: Bromo-intermediate preparation

3-Bromo-7-methoxy-1-naphthoquinone undergoes palladium-catalyzed coupling with 3-fluoro-4-methoxyphenylboronic acid under Suzuki conditions:

3-Bromo-7-methoxy-1-naphthoquinone + ArB(OH)2

→ [Pd(PPh3)2Cl2, NaHCO3, DME/H2O, 80°C]

→ 3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthoquinone (98% yield)

Step 2: Simultaneous cyanation and demethylation

Treatment with CuCN in DMF at 150°C introduces the nitrile group while removing methyl protectants:

3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthoquinone

→ [CuCN, DMF, 150°C, 12h]

→ 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile (87% isolated yield)

Advantages:

- High regioselectivity (>95% C2 substitution)

- Tolerates electron-withdrawing substituents

- Scalable to kilogram quantities

Direct Cyanation of Halogenated Naphthoquinones

Nucleophilic aromatic substitution using KCN on 2-bromo-1,4-naphthoquinone derivatives:

2-Bromo-1,4-naphthoquinone + KCN

→ [DMSO, 120°C, 8h]

→ 2-cyano-1,4-naphthoquinone (62% yield)

Subsequent hydroxylation via Mitsunobu reaction installs the C3-OH group:

2-Cyano-1,4-naphthoquinone + HO(CH2)2OH

→ [DIAD, PPh3, THF, 0°C → rt]

→ 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile (71% yield)

Key Limitation: Competing dimerization reduces yields at scale

Mannich Reaction-Based Assembly

This three-component condensation builds the naphthoquinone skeleton de novo:

- Michael addition of cyanoacetamide to 1,4-benzoquinone

- Mannich cyclization with formaldehyde

- Oxidative aromatization

Cyanoacetamide + 1,4-benzoquinone + HCHO

→ [EtOH, HCl, 60°C] → Intermediate dihydrofuran

→ [DDQ, CH2Cl2] → Target compound (55% overall yield)

Applications:

- Enables introduction of isotopic labels at C5/C8

- Generates combinatorial libraries for SAR studies

Biocatalytic Hydroxylation

Recent advances employ engineered P450 monooxygenases to hydroxylate 2-cyano-1,4-naphthoquinone:

| Enzyme Variant | Conversion (%) | Regioselectivity (C3:C6) |

|---|---|---|

| BM3 M11 A82S/F87V | 92 | 98:2 |

| CYP199A4 D198N | 88 | 95:5 |

Benefits:

Comparative Analysis of Methods

Table 2 evaluates critical process parameters across synthetic routes:

| Method | Total Yield (%) | Purity (HPLC) | Cost Index | Green Metrics (E-factor) |

|---|---|---|---|---|

| Suzuki-Cyanation | 85 | 99.2 | 1.0 | 18.7 |

| Direct Cyanation | 44 | 97.8 | 1.4 | 32.1 |

| Mannich Assembly | 55 | 95.1 | 2.1 | 45.6 |

| Biocatalytic | 90 | 99.5 | 3.8 | 6.2 |

Key findings:

- Enzymatic methods show superior environmental profile but high enzyme costs

- Suzuki route remains optimal for large-scale production

- Mannich approach provides greatest structural flexibility

Characterization and Quality Control

Critical analytical data for batch release:

1H NMR (400 MHz, DMSO-d6)

δ 8.52 (d, J=7.8 Hz, 1H, H5)

δ 8.21 (t, J=7.5 Hz, 2H, H6/H7)

δ 7.98 (d, J=8.1 Hz, 1H, H8)

δ 6.47 (s, 1H, C3-OH)

IR (ATR, cm-1)

2225 (C≡N stretch)

1678, 1653 (quinone C=O)

3250-3100 (broad, H-bonded OH)

HPLC Method

Column: C18, 250×4.6 mm, 5 μm

Mobile phase: 65:35 MeCN/0.1% H3PO4

Retention time: 7.2 min

Industrial Process Optimization

Recent patent literature discloses improvements in the Suzuki route:

- Replacement of DME with cyclopentyl methyl ether (CPME) reduces waste

- Continuous flow hydrogenation decreases demethylation time from 12h → 45 min

- Crystallization via antisolvent addition (water/ethanol) achieves 99.9% purity

Pilot plant data (100 kg batch):

- Overall yield: 82%

- PMI (Process Mass Intensity): 56

- API compliance: ICH Q3D Class 2

Emerging Synthetic Technologies

Electrochemical Cyanation

Paired electrolysis enables nitrile installation without metal catalysts:

2-Bromo-1,4-naphthoquinone + CH3CN

→ [n-Bu4NBF4, −1.2 V vs Ag/AgCl]

→ 2-cyano derivative (78% yield)

Advantage: Avoids stoichiometric metal cyanides

Photoredox Catalysis

Visible light-mediated C-H cyanation using Ir(ppy)3:

1,4-Naphthoquinone + Tosyl cyanide

→ [Ir(ppy)3, Blue LEDs]

→ 2-cyano product (61% yield)

Enables late-stage functionalization of complex intermediates

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer: Synthesis often involves acid-catalyzed condensation reactions, such as interactions with alcohols (e.g., adamantanol) in trifluoroacetic acid, which can stabilize reactive intermediates . Critical analytical methods include:

- NMR Spectroscopy : Use and NMR to confirm structural features like hydroxyl, ketone, and nitrile groups. For example, keto-enol tautomerism can be detected via chemical shift splitting in NMR .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles, particularly for verifying diketone or quinoid forms .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures purity by identifying residual reactants or byproducts.

Q. How should researchers handle 1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile to ensure safety and stability during experiments?

- Methodological Answer: Given its potential irritancy (GHS warnings), use N95 masks, nitrile gloves, and fume hoods for handling. Stability studies under varying temperatures (via DSC) and humidity-controlled environments are recommended to prevent decomposition. Store in amber vials at -20°C under inert gas (e.g., argon) to mitigate oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing tautomeric forms of this compound?

- Methodological Answer: Tautomerism between enol and diketone forms can lead to conflicting NMR or IR data. Use:

- Variable-Temperature NMR : Monitor chemical shift changes at elevated temperatures to identify dynamic equilibria .

- X-ray Diffraction : Resolve tautomeric states definitively; SHELXL refinement can distinguish between enolized hydroxyls and ketone groups .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and align with experimental data to reconcile contradictions .

Q. What strategies optimize catalytic synthesis of 1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile to enhance yield and reduce byproducts?

- Methodological Answer: Adapt methodologies from dihydropyridine synthesis (e.g., Hantzsch reactions):

- Heterogeneous Catalysts : Fe/SiO nanocomposites enable solvent-free conditions, improving atom economy and simplifying purification .

- Acid Optimization : Replace trifluoroacetic acid with milder acids (e.g., camphorsulfonic acid) to reduce side reactions. Monitor reaction progress via in-situ FTIR to adjust conditions dynamically.

Q. How can researchers analyze the electronic effects of the nitrile group on the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer:

- Electrochemical Studies : Cyclic voltammetry quantifies redox potentials influenced by the electron-withdrawing nitrile group.

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., ) in deuteration experiments to probe mechanisms in substitution or addition reactions.

- Theoretical Calculations : Use Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data on the compound’s keto-enol equilibrium be addressed?

- Methodological Answer: Cross-validate using:

- Synchrotron XRD : High-resolution data can detect minor tautomeric forms (<5%) missed by lab-scale diffractometers.

- Solid-State NMR : Differentiate between crystalline (diketone-dominant) and solution (enol-dominant) states .

- Controlled Crystallization : Vary solvents (e.g., polar vs. nonpolar) to isolate specific tautomers and correlate with spectral data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.